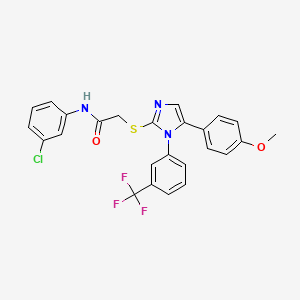

N-(3-chlorophenyl)-2-((5-(4-methoxyphenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetamide

Description

Properties

IUPAC Name |

N-(3-chlorophenyl)-2-[5-(4-methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]imidazol-2-yl]sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H19ClF3N3O2S/c1-34-21-10-8-16(9-11-21)22-14-30-24(32(22)20-7-2-4-17(12-20)25(27,28)29)35-15-23(33)31-19-6-3-5-18(26)13-19/h2-14H,15H2,1H3,(H,31,33) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALOYEWMPSGWBMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CN=C(N2C3=CC=CC(=C3)C(F)(F)F)SCC(=O)NC4=CC(=CC=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H19ClF3N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

518.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-2-((5-(4-methoxyphenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the imidazole ring: This can be achieved through the condensation of appropriate aldehydes or ketones with amines in the presence of an acid catalyst.

Introduction of the thioacetamide group: This step might involve the reaction of the imidazole derivative with a thioacetamide reagent under basic conditions.

Substitution reactions:

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-2-((5-(4-methoxyphenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the formation of amines or alcohols.

Substitution: Halogen atoms in the compound can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid (mCPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. Research indicates that derivatives containing imidazole rings exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have demonstrated growth inhibition percentages exceeding 70% against several cancer types, including breast and lung cancer cells .

Anti-inflammatory Effects

In silico studies suggest that N-(3-chlorophenyl)-2-((5-(4-methoxyphenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetamide may act as a 5-lipoxygenase (5-LOX) inhibitor, which is crucial in inflammatory processes. The molecular docking studies indicate strong binding affinity to the active site of 5-LOX, suggesting its potential as an anti-inflammatory agent .

Case Studies

-

Anticancer Activity Study :

- Objective : To evaluate the anticancer effects of this compound on SNB-19 and OVCAR-8 cell lines.

- Findings : The compound exhibited significant growth inhibition rates of 86.61% against SNB-19 and 85.26% against OVCAR-8, indicating its potential for further development as an anticancer drug.

-

Inflammation Model Study :

- Objective : To assess the anti-inflammatory effects through molecular docking.

- Findings : The compound showed promising results in inhibiting 5-lipoxygenase activity, suggesting its usefulness in treating inflammatory diseases.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-2-((5-(4-methoxyphenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetamide involves its interaction with specific molecular targets. These might include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Substitutional Variations

Table 1: Substituent Comparison of Key Analogs

Key Observations:

- Electron Effects : The target compound’s 3-CF3 group (EWG) contrasts with analogs featuring halogens (e.g., 4-fluorophenyl in ), which modulate receptor binding affinity.

- Steric and Conformational Differences: The 3-chlorophenyl acetamide in the target compound introduces greater steric hindrance compared to thiazol-2-yl groups in .

Key Observations:

- Synthesis : The target compound likely shares a similar route with , using base-mediated nucleophilic substitution. employs carbodiimide coupling, which may offer higher yields for crystalline products .

- Melting Points : Analogs with rigid substituents (e.g., dichlorophenyl in ) exhibit higher melting points due to efficient crystal packing.

Biological Activity

N-(3-chlorophenyl)-2-((5-(4-methoxyphenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant case studies.

Chemical Structure and Properties

The compound features a thioacetamide structure with significant substituents, including a chlorophenyl group and an imidazole ring. The presence of trifluoromethyl and methoxy groups enhances its chemical reactivity and potential biological interactions.

- Molecular Formula : C₁₈H₁₈ClF₃N₂OS

- Molecular Weight : 396.86 g/mol

Anticancer Activity

Research indicates that compounds with imidazole and thioether functionalities exhibit notable anticancer properties. The specific compound has been evaluated in various studies for its cytotoxic effects against different cancer cell lines.

Case Study: In Vitro Analysis

In a study assessing the cytotoxicity of similar compounds, the IC50 values were determined against human cancer cell lines. For instance, derivatives with imidazole rings showed IC50 values ranging from 1.61 µg/mL to 10 µg/mL, indicating significant potency against cancer cells .

| Compound | IC50 (µg/mL) | Cancer Cell Line |

|---|---|---|

| Compound A | 1.61 ± 1.92 | Jurkat (Bcl-2) |

| Compound B | 2.00 ± 0.50 | A-431 (Epidermoid) |

| This compound | TBD | TBD |

The proposed mechanism of action for this compound involves the induction of apoptosis through the modulation of various signaling pathways. The imidazole moiety is known to interact with mitochondrial pathways, leading to increased reactive oxygen species (ROS) production, which can trigger cell death in cancer cells .

Antimicrobial Activity

In addition to anticancer properties, compounds similar to this compound have demonstrated antimicrobial activities against various pathogens. For example, derivatives have shown effectiveness against E. histolytica, with IC50 values as low as 0.44 µM .

Comparative Studies

Recent studies have focused on comparing the biological activity of this compound with other known pharmacological agents.

- Imidazole Derivatives : Compounds containing imidazole rings often show enhanced biological activity due to their ability to interact with cellular targets effectively.

- Thioether Compounds : The thioether linkage contributes to improved solubility and bioavailability, which are critical for therapeutic efficacy.

Toxicity Studies

Preliminary toxicity assessments indicate that while the compound exhibits significant biological activity, careful evaluation is required to determine its safety profile in vivo.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.